Corrosion Inhibition Efficiency: 2-Bromobenzylidene Isomer Outperforms 3-Bromobenzylidene Isomer on Mild Steel in 1 M HCl
In a comparative study of triazole-thione Schiff bases as corrosion inhibitors for mild steel in 1 M HCl, the 2-bromobenzylidene analog (compound 2i, a close structural relative of CAS 478254-12-5 differing only by a methyl group at position 5 instead of 2-chlorophenyl) achieved an inhibition efficiency of 89.51% by electrochemical impedance spectroscopy (EIS) and 83.66% by potentiodynamic polarization (PP) at a concentration of 10⁻³ M. Under identical conditions, the 3-bromobenzylidene positional isomer (compound 2I) achieved only 84.50% (EIS) and 82.84% (PP) [1]. This 5.01 percentage-point superiority in EIS efficiency for the ortho-bromo isomer is attributed to more favorable adsorption geometry on the metal surface, as supported by Langmuir adsorption isotherm modeling and quantum chemical calculations [1].
| Evidence Dimension | Corrosion inhibition efficiency (% IE) by EIS |
|---|---|
| Target Compound Data | 89.51% (2-bromobenzylidene analog 2i, 10⁻³ M, 1 M HCl, mild steel) |
| Comparator Or Baseline | 84.50% (3-bromobenzylidene analog 2I, 10⁻³ M, 1 M HCl, mild steel) |
| Quantified Difference | 5.01 percentage points higher for 2-bromo (ortho) vs 3-bromo (meta) isomer |
| Conditions | Mild steel substrate; 1.0 M HCl corrosive medium; inhibitor concentration 10⁻³ M; electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PP) |
Why This Matters
For industrial corrosion inhibitor procurement, a 5% efficiency gain at identical concentration translates directly to lower dosage requirements or extended asset protection, making the ortho-bromo substitution pattern—a defining feature of CAS 478254-12-5—a quantifiably superior design choice.
- [1] Table 10. (2023). Comparative studies with previously studied 1,2,4-triazole derivatives in literature. Scientific Reports, 13, Article 49468 — Data for compounds 2i and 2I. View Source
